Cbz-alpha-methyl-L-Glu

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

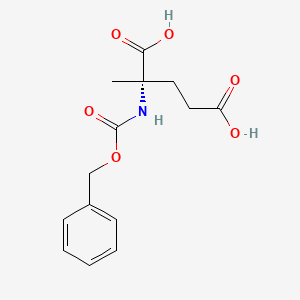

Cbz-alpha-methyl-L-Glu is a useful research compound. Its molecular formula is C14H17NO6 and its molecular weight is 295.29 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Peptide Synthesis

Role in Peptide Synthesis

Cbz-alpha-methyl-L-Glu is extensively utilized in peptide synthesis as a protecting group for amine functionalities. This protection is crucial for facilitating the formation of complex peptides without unwanted side reactions. The compound's stability under standard coupling conditions enhances the overall yield of synthesized peptides containing glutamic acid residues. Research indicates that using this compound significantly improves yields compared to other protecting groups, making it a preferred choice in synthetic chemistry.

Case Study: Efficiency in Peptide Synthesis

A comparative study demonstrated that peptides synthesized with this compound exhibited higher purity and yield. The study highlighted that the compound's protective capabilities allowed for more effective coupling reactions, thus streamlining the synthesis process.

Protein Modification

Site-Specific Modifications

This compound is also employed in site-specific protein modifications. It facilitates N-terminal pyroglutamation and the caging of glutamic acid within protein active sites, which is essential for studying protein function and interactions. Such modifications can alter protein stability and activity, providing insights into biochemical pathways.

Research Findings

In enzymatic studies, this compound has been shown to enhance enzyme activity when used as a substrate for specific proteases. This characteristic makes it a valuable tool in biochemical assays aimed at elucidating enzyme mechanisms and interactions with substrates.

Therapeutic Applications

Prodrug Development

Derivatives of this compound are being explored for their potential as prodrugs with enhanced bioavailability for treating various conditions, including cancer. Studies indicate that these derivatives exhibit improved cellular uptake and stability compared to their parent compounds, suggesting their viability as therapeutic agents.

Cytotoxicity Studies

In vitro assessments have revealed that certain derivatives of this compound can induce cytotoxic effects on cancer cell lines, indicating their potential as anticancer agents. The cytotoxicity was found to be dose-dependent, suggesting that modifications to the compound could enhance its therapeutic efficacy against tumors.

Antimicrobial Activity

Recent investigations have highlighted the antimicrobial properties of hydrolyzed derivatives of this compound against various bacterial and fungal strains. These findings suggest potential applications in developing new antimicrobial agents, particularly in an era where antibiotic resistance poses significant challenges.

Propriétés

Formule moléculaire |

C14H17NO6 |

|---|---|

Poids moléculaire |

295.29 g/mol |

Nom IUPAC |

(2S)-2-methyl-2-(phenylmethoxycarbonylamino)pentanedioic acid |

InChI |

InChI=1S/C14H17NO6/c1-14(12(18)19,8-7-11(16)17)15-13(20)21-9-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3,(H,15,20)(H,16,17)(H,18,19)/t14-/m0/s1 |

Clé InChI |

TUHIITZLWRBWLF-AWEZNQCLSA-N |

SMILES isomérique |

C[C@](CCC(=O)O)(C(=O)O)NC(=O)OCC1=CC=CC=C1 |

SMILES canonique |

CC(CCC(=O)O)(C(=O)O)NC(=O)OCC1=CC=CC=C1 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.